molecular formula C11H24 B14553078 3-Ethyl-3,4,4-trimethylhexane CAS No. 61868-84-6

3-Ethyl-3,4,4-trimethylhexane

Cat. No.: B14553078
CAS No.: 61868-84-6
M. Wt: 156.31 g/mol
InChI Key: ADDYWUNUHVKQGT-UHFFFAOYSA-N
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Description

3-Ethyl-3,4,4-trimethylhexane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that belongs to the class of aliphatic compounds, which are characterized by their lack of aromatic rings. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3,4,4-trimethylhexane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 3,4,4-trimethylhexane, with an ethylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced petrochemical processes. These methods ensure high yields and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,4,4-trimethylhexane primarily undergoes reactions typical of alkanes, such as:

    Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

    Halogenation: Chlorine or bromine, UV light.

    Combustion: Oxygen, high temperature.

    Cracking: High temperature, catalysts like zeolites.

Major Products Formed

    Combustion: Carbon dioxide (CO2) and water (H2O).

    Halogenation: Various haloalkanes depending on the halogen used.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

3-Ethyl-3,4,4-trimethylhexane has several applications in scientific research:

    Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.

    Biology: Investigated for its interactions with biological membranes and potential effects on cellular processes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the formulation of specialty chemicals.

Mechanism of Action

As an alkane, 3-Ethyl-3,4,4-trimethylhexane is relatively inert and does not have a specific mechanism of action in biological systems. Its effects are primarily due to its physical properties, such as hydrophobicity, which can influence the solubility and distribution of other compounds in a mixture.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4-Trimethylhexane
  • 3-Ethyl-4-methylhexane
  • 3,4-Dimethyl-3-ethylhexane

Uniqueness

3-Ethyl-3,4,4-trimethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties, such as boiling point, melting point, and reactivity. This distinct structure makes it a valuable compound for studying the effects of branching on hydrocarbon behavior.

Properties

CAS No.

61868-84-6

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-3,4,4-trimethylhexane

InChI

InChI=1S/C11H24/c1-7-10(4,5)11(6,8-2)9-3/h7-9H2,1-6H3

InChI Key

ADDYWUNUHVKQGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C)(CC)CC

Origin of Product

United States

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